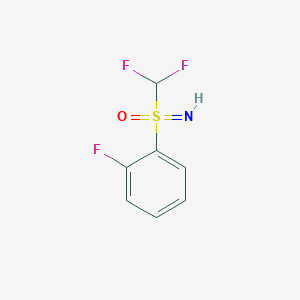

Difluoromethyl-(2-fluorophenyl)-imino-oxo-lambda6-sulfane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Difluoromethyl-(2-fluorophenyl)-imino-oxo-lambda6-sulfane” is a complex organic compound. The “difluoromethyl” part suggests the presence of a -CF2H group. The “(2-fluorophenyl)” part indicates a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached to the second carbon in the ring. The “imino-oxo” part could refer to a nitrogen double-bonded to an oxygen. The “lambda6-sulfane” part is less clear, but it might refer to a sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) could be used to determine the structure .Chemical Reactions Analysis

The reactivity of this compound would depend on its structure and the functional groups present. For example, the difluoromethyl group could potentially undergo various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its structure. These could include its melting and boiling points, solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Material Science Applications

UV-Degradable Fluorinated Materials : A study by Wang et al. (2020) demonstrated the use of tetrafluoro-λ6-sulfanyl as a bridging group for bonding perfluoroalkyl to phenylene, creating materials with good ultraviolet light degradation properties. The incorporation of –SF4– increases the shielding effect and reduces the surface energy of materials, making them environmentally friendly due to their UV-degradability. This application is pivotal in developing coatings and films with enhanced environmental compatibility and performance in material science (Wang et al., 2020).

Synthetic Chemistry Applications

Synthesis of Sulfur(VI) Fluorides : Zhou et al. (2018) described the synthesis and application of a crystalline, shelf-stable reagent for the synthesis of sulfur(VI) fluorides. This demonstrates the compound's utility in synthesizing a diverse array of aryl fluorosulfates and sulfamoyl fluorides, showcasing its significance in synthetic chemistry for creating highly functionalized sulfur(VI) fluorides under mild conditions (Zhou et al., 2018).

Kinetic Investigation on Hydrolysis : The hydrolysis of aryl(fluoro)(phenyl)-λ6-sulfanenitriles, including compounds structurally similar to Difluoromethyl-(2-fluorophenyl)-imino-oxo-lambda6-sulfane, was investigated by Dong et al. (2001). This study provided insights into the reaction mechanisms and kinetics of such compounds in various solvents, contributing valuable information on their stability and reactivity (Dong et al., 2001).

Environmental Science Applications

Degradation of Polyfluoroalkyl Chemicals : Liu and Mejia Avendaño (2013) reviewed microbial degradation of polyfluoroalkyl chemicals in the environment. While not directly about Difluoromethyl-(2-fluorophenyl)-imino-oxo-lambda6-sulfane, this review highlights the environmental fate and degradation pathways of structurally complex fluorinated compounds, providing context on how such compounds might behave in environmental settings (Liu & Mejia Avendaño, 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

difluoromethyl-(2-fluorophenyl)-imino-oxo-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NOS/c8-5-3-1-2-4-6(5)13(11,12)7(9)10/h1-4,7,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICJHOKYDLNPPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=N)(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Difluoromethyl-(2-fluorophenyl)-imino-oxo-lambda6-sulfane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B2581194.png)

![Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]propanoate](/img/structure/B2581199.png)

![3-[2-(2-Methoxy-phenoxy)-ethyl]-3H-benzothiazol-2-one](/img/structure/B2581203.png)

![(Z)-N-cyclohexyl-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)acetamide](/img/structure/B2581208.png)

![N-(3-chloro-2-methylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2581214.png)

![2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2581215.png)